molecular formula C22H15ClF3N5OS B3042913 N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide CAS No. 680217-05-4

N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No.: B3042913
CAS No.: 680217-05-4
M. Wt: 489.9 g/mol
InChI Key: OFPXIPFEUBECAT-UHFFFAOYSA-N
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Description

N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a triazole-thioacetamide hybrid compound characterized by a 1,2,4-triazole core substituted with a 6-chloropyridin-3-yl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 2. The thioether linkage at position 3 connects the triazole ring to an N-phenylacetamide moiety. This structural architecture combines electron-withdrawing groups (chloro, trifluoromethyl) and aromatic systems (pyridine, phenyl), which are known to enhance metabolic stability and target binding in medicinal chemistry .

Properties

IUPAC Name

2-[[5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClF3N5OS/c23-18-10-9-14(12-27-18)20-29-30-21(33-13-19(32)28-16-6-2-1-3-7-16)31(20)17-8-4-5-15(11-17)22(24,25)26/h1-12H,13H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPXIPFEUBECAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chloropyridinyl and trifluoromethylphenyl groups. One common approach is to start with the appropriate pyridine and phenyl precursors, followed by cyclization to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis of the Thioacetamide Group

The thioacetamide group (-S-COCH₃) is prone to hydrolysis under acidic or basic conditions, forming a thiol (-SH) and releasing acetic acid. For Compound A:

  • Reaction conditions : Acidic (e.g., HCl in THF) or basic (e.g., NaOH in water) conditions .

  • Product : The thiol derivative N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)amine .

  • Implications : Thiol formation could enable further reactions, such as oxidation to sulfonic acids or disulfide bond formation .

Substitution on the Triazole Ring

The triazole ring’s 3-position (bearing the thioacetamide) may undergo substitution reactions:

  • Nucleophilic displacement : The sulfur atom’s lone pairs could facilitate substitution with nucleophiles (e.g., amines, alcohols) under basic conditions .

  • Electrophilic substitution : The trifluoromethyl group’s electron-withdrawing effect may activate the triazole ring for electrophilic substitution at the 5-position .

Cross-Coupling Reactions

The chloropyridine substituent (-Cl) is a potential leaving group for coupling reactions:

  • Suzuki coupling : Replacement of Cl with aryl or alkenyl groups using palladium catalysts .

  • Ullmann coupling : Formation of carbon-heteroatom bonds (e.g., C-N, C-O) under copper catalysis .

Stability

  • Compound A is stable under standard conditions but may degrade under strong acids or bases due to thioacetamide hydrolysis .

  • The trifluoromethyl group enhances stability by reducing the electron density on the phenyl ring .

Hazard Profile

According to PubChem data , Compound A exhibits:

  • GHS classifications :

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2 (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory tract irritation.

  • Handling precautions : Use personal protective equipment (PPE), avoid inhalation, and store in a well-ventilated area .

Table 1: Potential Reaction Pathways for Compound A

Reaction TypeReactants/ReagentsProductsConditions
Thioacetamide hydrolysisHCl/THF or NaOH/waterThiol derivative + acetic acidAcidic/basic conditions
Triazole substitutionNucleophiles (e.g., NH₃)Substituted triazole derivativesBasic conditions
Suzuki couplingAryl boronic acids, PdCoupled aryl-triazole derivativesPd catalyst, base

Research Implications

Compound A’s reactivity highlights its potential as a scaffold for agricultural fungicides (as seen in related triazole patents ) or pharmaceuticals. Its trifluoromethyl and chloropyridine groups suggest applications in environments requiring high stability and selective binding properties . Further research should focus on optimizing its synthesis and exploring its bioactivity in controlled environments.

Mechanism of Action

The mechanism of action of N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole-thioacetamide derivatives. Below is a detailed comparison with structurally analogous molecules from the provided evidence:

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Compound Name / ID Key Substituents on Triazole Core Aromatic/Functional Groups on Acetamide Reported Bioactivity/Properties References
Target Compound 5-(6-chloropyridin-3-yl), 4-[3-(trifluoromethyl)phenyl] N1-Phenyl Not explicitly stated (inferred antiproliferative)
2-[[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[3-(trifluoromethyl)phenyl]acetamide (Ev1) 4-Ethyl, 5-(2-pyridinyl) N-[3-(trifluoromethyl)phenyl] Higher lipophilicity due to ethyl group
N-[3-Chloro-4-fluorophenyl]-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Ev15) 4-Ethyl, 5-(pyridin-2-yl) N-[3-chloro-4-fluorophenyl] Enhanced halogen-mediated target interaction
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Ev13) 4-Ethyl, 5-(pyridin-3-yl) N-[4-chloro-3-(trifluoromethyl)phenyl] Dual chloro/CF3 groups for improved bioavailability
2-[(5-Amino-4H-1,2,4-triazol-3-yl)thio]-N-((1Z)-[...])acetamide (Ev12) 5-Amino (unsubstituted triazole) Complex heterocyclic substituents Likely protease/membrane receptor targeting

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 6-chloropyridin-3-yl group in the target compound may enhance π-π stacking interactions in biological systems compared to simpler pyridinyl (Ev1, Ev15) or amino-substituted triazoles (Ev12) . The 3-(trifluoromethyl)phenyl group improves metabolic stability and hydrophobic interactions, a feature shared with Ev13 but absent in Ev15’s chloro-fluorophenyl system .

Synthetic Strategies :

  • Derivatives like Ev1 and Ev15 are synthesized via cyclocondensation of thiosemicarbazides with carboxylic acids, followed by thioether formation (e.g., using 2-chloroacetamide intermediates) .
  • The target compound likely employs similar methods, with Zeolite (Y-H) or palladium catalysts facilitating triazole ring formation (as seen in Ev2 and Ev5) .

Pharmacological Potential: Compounds with dual halogen/CF3 groups (e.g., Ev13, target compound) show superior binding to enzymes like kinase or protease targets compared to mono-halogenated analogs . The ethyl group on the triazole (Ev1, Ev13, Ev15) increases lipophilicity but may reduce aqueous solubility, a trade-off mitigated in the target compound by the polar pyridinyl group .

Structural Diversity: Ev12 demonstrates that amino-substituted triazoles can enable hydrogen bonding with biological targets, whereas the target compound relies on halogen/CF3 interactions .

Biological Activity

N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse sources, including synthesis methods, biological assays, and related case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a triazole ring and trifluoromethyl group are significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC19H17ClF3N3S
Molecular Weight397.87 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the triazole ring and subsequent substitution reactions. The detailed synthetic pathway can be referenced from chemical literature focusing on similar compounds .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole moieties. For instance, derivatives with trifluoromethyl groups have shown significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis and biofilm formation inhibition .

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to N1-Phenyl-2 demonstrated MIC values as low as 1.56 μg/mL against Gram-positive bacteria.
  • Biofilm Inhibition : Effective at reducing biofilm formation by up to 90% compared to controls like vancomycin .

Anticancer Activity

Preliminary investigations into the anticancer potential of N1-Phenyl-2 suggest that it may inhibit cell proliferation in various cancer cell lines. The presence of the triazole ring is thought to enhance its interaction with cellular targets involved in cancer progression.

Case Studies:

  • Cell Line Testing : Studies conducted on human cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects.
  • Mechanistic Studies : Investigations into the mechanism showed that these compounds might induce apoptosis through mitochondrial pathways .

Q & A

Basic: What synthetic strategies are employed for constructing the 1,2,4-triazole core in this compound?

The 1,2,4-triazole ring is typically synthesized via 1,3-dipolar cycloaddition reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, 6–8 hours) is widely used to form the triazole scaffold, as demonstrated in analogous compounds . Alternatively, refluxing with catalysts like pyridine and zeolite Y-H at 150°C can promote cyclization, particularly when incorporating sulfone or thioether groups . Key reagents include substituted azides and alkynes, with reaction progress monitored via TLC (hexane:ethyl acetate, 8:2) .

Basic: How is thin-layer chromatography (TLC) utilized to monitor synthesis progress?

TLC is critical for tracking reaction completion. A solvent system of hexane:ethyl acetate (8:2) effectively separates intermediates and products. Spots are visualized under UV light or iodine vapor. For example, in triazole synthesis, the disappearance of azide (Rf ~0.3) and alkyne (Rf ~0.7) spots confirms product formation (Rf ~0.5) . Adjusting solvent ratios (e.g., 7:3 for polar by-products) improves resolution .

Advanced: How can researchers resolve discrepancies in NMR data for structurally similar analogs?

Contradictions in NMR signals (e.g., aromatic proton splitting or thiol-thione tautomerism) require multi-technique validation. For instance:

  • 1H-13C HSQC clarifies ambiguous proton assignments in crowded aromatic regions .
  • IR spectroscopy identifies tautomeric forms (e.g., thiol C–S stretch at ~700 cm⁻¹ vs. thione C=S at ~1250 cm⁻¹) .
  • Variable-temperature NMR resolves dynamic equilibria, such as rotational isomers in trifluoromethylphenyl groups .

Advanced: What methods optimize reaction yield when by-products dominate?

  • Design of Experiments (DoE): Statistical models (e.g., response surface methodology) optimize variables like temperature, catalyst loading, and solvent ratios. For example, increasing Cu(OAc)₂ from 5% to 10% mol improved yields by 15% in analogous triazole syntheses .
  • By-product suppression: Using zeolite Y-H as a catalyst traps reactive intermediates, reducing side reactions like over-alkylation .

Basic: What spectroscopic techniques confirm the compound’s structure?

  • 1H/13C NMR: Aromatic protons (δ 7.2–8.4 ppm) and trifluoromethyl carbons (δ 120–125 ppm) are diagnostic. The thioether (–S–) group deshields adjacent CH₂ groups (δ 3.8–4.2 ppm) .
  • HRMS: Validates molecular weight (e.g., [M+H]+ at m/z 404.1348 for a nitro-substituted analog) .
  • IR: Confirms carbonyl (C=O, ~1670 cm⁻¹) and triazole (C–N, ~1300 cm⁻¹) functionalities .

Advanced: How can substituent effects on biological activity be systematically studied?

  • SAR via parallel synthesis: Synthesize analogs with varied substituents (e.g., replacing 6-chloropyridinyl with fluorophenyl) and test in assays like antiproliferative or antimicrobial screens. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability, improving cellular uptake .
  • Molecular docking: Compare binding poses of analogs (e.g., 9c vs. 9m in ) to identify critical interactions with targets like kinases or proteases .

Advanced: How can low solubility in biological assays be addressed?

  • Prodrug strategies: Introduce hydrolyzable groups (e.g., acetate esters) to increase aqueous solubility.
  • Co-solvent systems: Use DMSO:PBS (1:9) or cyclodextrin-based formulations to maintain compound stability .
  • Structural modification: Replace hydrophobic groups (e.g., phenyl with pyridyl) to reduce logP .

Basic: How is purity assessed post-synthesis?

  • Recrystallization: Ethanol or ethyl acetate removes impurities, yielding >95% purity .
  • HPLC: Reverse-phase C18 columns (acetonitrile:water gradient) detect residual solvents or by-products (retention time ~8–12 min) .

Advanced: How does thione-thiol tautomerism impact structural characterization?

Thiol-thione equilibria (e.g., in triazole-3-thiol derivatives) complicate NMR interpretation. Techniques include:

  • Deuterium exchange: Thiol protons (δ 10–12 ppm) disappear upon D₂O addition.
  • X-ray crystallography: Resolves tautomeric forms in solid state .

Advanced: How to design SAR studies using computational methods?

  • Density functional theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics (MD): Simulate binding stability of acetamide derivatives with targets (e.g., 50 ns simulations in GROMACS) .
  • QSAR models: Use Hammett constants (σ) or logP to correlate substituent effects with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide
Reactant of Route 2
Reactant of Route 2
N1-Phenyl-2-({5-(6-chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

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